molecular formula C14H17NO5 B11157447 Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate

Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate

Cat. No.: B11157447
M. Wt: 279.29 g/mol
InChI Key: DLQKNOJVNMMSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H17NO5 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms on the carboxyl groups are replaced by dimethyl and butanoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with butanoyl chloride and dimethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl benzene-1,2-dicarboxylate: Similar in structure but with different substitution patterns.

    Dimethyl benzene-1,4-dicarboxylate: Lacks the butanoylamino group.

    Dimethyl 2-(acetylamino)benzene-1,4-dicarboxylate: Similar but with an acetylamino group instead of butanoylamino.

Uniqueness

Dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate is unique due to the presence of both dimethyl and butanoylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

dimethyl 2-(butanoylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-4-5-12(16)15-11-8-9(13(17)19-2)6-7-10(11)14(18)20-3/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

DLQKNOJVNMMSMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.